1,3-Pentadiene dimers
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Overview
Description
1,3-Pentadiene dimers are organic compounds formed by the dimerization of 1,3-pentadiene, a conjugated diene with the molecular formula C5H8
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Pentadiene dimers are typically synthesized through the Diels-Alder reaction, a [4+2] cycloaddition reaction between 1,3-pentadiene and another diene or dienophile. The reaction conditions often involve moderate temperatures and the presence of a catalyst to facilitate the dimerization process. For instance, the reaction can be carried out in a batch reactor with cyclohexane as a solvent at different temperatures to obtain various isomeric codimers .
Industrial Production Methods: Industrial production of high-purity 1,3-pentadiene involves the separation and purification of C-5 fractions obtained from the byproducts of ethylene production through petroleum cracking. The process includes polymerization, extraction, and rectification steps to achieve high-purity 1,3-pentadiene, which can then be dimerized .
Chemical Reactions Analysis
Types of Reactions: 1,3-Pentadiene dimers undergo various chemical reactions, including:
Oxidation: The dimers can be oxidized to form epoxides or other oxygen-containing compounds.
Reduction: Hydrogenation of the dimers can yield saturated hydrocarbons.
Substitution: The dimers can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogenation typically involves the use of palladium or nickel catalysts under hydrogen gas.
Substitution: Reagents such as halogens, acids, and bases are used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation of this compound can produce pentenes .
Scientific Research Applications
1,3-Pentadiene dimers have several applications in scientific research:
Polymer Chemistry: They are used as monomers or comonomers in the synthesis of polymers with unique properties.
Catalysis: The dimers serve as substrates in catalytic reactions to study reaction mechanisms and catalyst efficiency.
Materials Science: They are employed in the development of new materials with specific mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 1,3-pentadiene dimers primarily involves cycloaddition reactions. In the Diels-Alder reaction, 1,3-pentadiene acts as a diene, reacting with a dienophile to form a cyclohexene derivative. The reaction proceeds through a concerted mechanism, where the π-electrons of the diene and dienophile interact to form new σ-bonds, resulting in the formation of the dimer .
Comparison with Similar Compounds
1,4-Pentadiene: Unlike 1,3-pentadiene, 1,4-pentadiene is not conjugated and does not participate in Diels-Alder reactions.
Uniqueness: this compound are unique due to their conjugated diene structure, which allows them to participate in a variety of cycloaddition reactions, making them valuable intermediates in organic synthesis and materials science .
Biological Activity
1,3-Pentadiene dimers are compounds formed through dimerization reactions involving 1,3-pentadiene, a conjugated diene that has garnered interest due to its potential biological activities. This article explores the biological effects of this compound, including their anticancer properties, mechanisms of action, and relevant research findings.
Overview of 1,3-Pentadiene and Its Dimers
1,3-Pentadiene is a simple conjugated diene with the formula C5H6. Its dimers can be synthesized through various methods, including thermal dimerization and Diels-Alder reactions. These reactions yield a variety of products with diverse structural and functional properties.
Anticancer Properties
Research has highlighted the potential of certain this compound in inhibiting cancer cell proliferation. A notable study evaluated the biological activity of steroid dimers derived from natural hormones like testosterone. The dimer 14β exhibited significant potency against prostate cancer cell lines (LNCaP, PC3, DU145), with an IC50 value of 12.0 μM on LNCaP cells, which was approximately five times more active than the standard antiandrogen drug cyproterone acetate (CPA) .
Table 1: IC50 Values of Selected Dimers Against Prostate Cancer Cell Lines
Compound | IC50 (μM) LNCaP (AR +) | IC50 (μM) PC3 (AR −) | IC50 (μM) DU145 (AR −) |
---|---|---|---|
13α | 16.6 | 31.5 | 23.8 |
13β | 28.8 | 34.1 | 29.0 |
14α | 37.1 | 44.5 | 21.4 |
14β | 12.0 | 13.6 | 14.4 |
14 | 72.7 | 29.0 | 53.6 |
CPA | 59.6 | 56.9 | 50.7 |
The results indicate that the dimer 14β is particularly effective in reducing cell proliferation induced by testosterone and dihydrotestosterone at low concentrations (0.125–1 μM), demonstrating both anti-proliferative and anti-androgenic actions .
The mechanism through which these dimers exert their biological effects involves interaction with androgen receptors and modulation of signaling pathways associated with cell growth and survival. The study indicated that 14β could inhibit androgen-induced cell growth significantly more than CPA, suggesting a unique mechanism that may involve selective targeting of androgen-sensitive pathways .
Case Studies
Several studies have investigated the biological activity of various derivatives of pentadienes:
- Antiviral Activity : Research on derivatives such as 1,4-pentadien-3-one has shown promising antiviral effects against viruses like HIV and TMV . These compounds exhibited broad-spectrum activity due to their ability to interfere with viral replication mechanisms.
- Antibacterial Effects : Other derivatives have demonstrated antibacterial properties, making them candidates for developing new antimicrobial agents .
Synthesis and Characterization
The synthesis of these dimers often involves complex chemical reactions such as Diels-Alder reactions or telomerization processes that can yield specific structural isomers with distinct biological activities . For instance, the conversion rates during telomerization reactions have been optimized to maximize yields while maintaining selectivity towards desired products.
Properties
IUPAC Name |
(3E)-penta-1,3-diene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8/c2*1-3-5-4-2/h2*3-5H,1H2,2H3/b2*5-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMSRHPIFRZHDO-FLYFVYFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=C.CC=CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C.C/C=C/C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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